molecular formula C5H7NO2S2 B6181265 5-methylthiophene-3-sulfonamide CAS No. 1017264-52-6

5-methylthiophene-3-sulfonamide

Cat. No.: B6181265
CAS No.: 1017264-52-6
M. Wt: 177.2
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Description

5-Methylthiophene-3-sulfonamide ( 1017264-52-6) is an organosulfur compound with the molecular formula C5H7NO2S2 and a molecular weight of 177.24 g/mol. It features a thiophene ring system substituted with a methyl group at the 5-position and a sulfonamide group at the 3-position. This structure places it within a class of privileged scaffolds in medicinal chemistry, as the thiophene nucleus is a prominent pharmacophore in numerous U.S. FDA-approved drugs and investigational compounds, ranking 4th among sulfur-containing moieties in recent drug approvals . The compound serves as a versatile building block in organic synthesis and drug discovery. Its core structure is synthetically accessible through several routes, including the chlorosulfonation of 5-methylthiophene-3-carboxylate derivatives followed by amidation . The presence of the sulfonamide group, a key functional group in many therapeutic agents, suggests potential for diverse biological activities. Sulfonamides are known to act as inhibitors for enzymes like carbonic anhydrase, where the sulfonamide group coordinates with a zinc ion in the enzyme's active site, potentially leading to physiological effects such as diuresis or reduced intraocular pressure . Furthermore, thiophene-sulfonamide hybrids have been investigated for various bioactivities, including urease inhibition and antibacterial properties, as demonstrated by studies on structurally similar analogues . Predicted physicochemical properties include a boiling point of 350.4±44.0 °C, a density of 1.427±0.06 g/cm³, and a pKa of 10.07±0.60 . Characterization of this compound is typically confirmed by spectroscopic methods; ¹H/¹³C NMR can identify the methyl group (δ ~2.4 ppm) and aromatic thiophene protons, while IR spectroscopy confirms the presence of the sulfonamide moiety via S=O asymmetric stretching (1350–1300 cm⁻¹) and N–H bending (1650–1600 cm⁻¹) . This product is intended for research applications only and is not designed for human therapeutic use or veterinary applications. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold for investigating new biologically active agents .

Properties

CAS No.

1017264-52-6

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Synthetic Strategies for 5 Methylthiophene 3 Sulfonamide and Its Analogues

Modern Synthetic Methodologies and Chemical Transformations

Nucleophilic Substitution and Derivatization Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for the modification of aromatic and heteroaromatic scaffolds. nih.gov The thiophene (B33073) ring system, in particular, exhibits significantly greater reactivity towards nucleophilic substitution compared to its benzene (B151609) analogues. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the reaction's intermediate, a Wheland or Meisenheimer-like complex, through the involvement of its d-orbitals. uoanbar.edu.iq

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. nih.gov The process begins with the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they help to stabilize this negatively charged intermediate, thereby facilitating the reaction. youtube.comnih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

Computational studies on substituted thiophenes have provided further insight, confirming that these reactions typically proceed through a stepwise pathway involving the initial formation of a zwitterionic Meisenheimer adduct, followed by the elimination of the leaving group. nih.gov A practical application of this principle is demonstrated in the synthesis of olanzapine (B1677200) intermediates, where 2-amino-3-cyano-5-methylthiophene is reacted with o-nitroaniline in the presence of a catalyst to form 2-(ortho-nitrophenyl amino)-3-cyano-5-methylthiophene. google.com Copper-mediated nucleophilic substitutions have also proven to be of significant synthetic utility for halo-thiophenes. uoanbar.edu.iq

Strategic Derivatization for Structural Diversity and Lead Generation

The generation of diverse chemical libraries from a core scaffold is a cornerstone of modern drug discovery. For thiophene sulfonamides, derivatization at key positions allows for a systematic exploration of the structure-activity relationship. The primary sites for modification are the sulfonamide nitrogen and the thiophene ring itself.

Modification at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group serves as a versatile handle for introducing a wide array of substituents. Alkylation of the sulfonamide nitrogen is a common strategy to modulate the compound's physicochemical properties.

A direct method for this modification involves the reaction of a thiophene sulfonamide with an alkyl halide in the presence of a suitable base. For instance, researchers have successfully synthesized a series of 5-bromo-N-alkylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.gov The reaction, carried out in dimethylformamide (DMF) with lithium hydride (LiH) as the base, proceeds at room temperature to yield N-alkylated products. nih.gov The efficiency of this reaction can be influenced by the steric hindrance of the alkylating agent. nih.gov

The following table details the yields obtained from the N-alkylation of 5-bromothiophene-2-sulfonamide with different alkyl bromides. nih.gov

EntryAlkyl BromideProductYield (%)
1Bromoethane5-bromo-N-ethylthiophene-2-sulfonamide72
21-Bromopropane5-bromo-N-propylthiophene-2-sulfonamide78
3Isopropyl bromide5-bromo-N-isopropylthiophene-2-sulfonamide62

Another derivatization technique reported for sulfonamides is methylation using (trimethylsilyl)diazomethane (TMSD). nih.gov This method has been optimized for the methylation of the N1 position of sulfonamides for analytical purposes, involving heating the sulfonamide with TMSD in an oven. nih.gov Such derivatization is instrumental in reducing the polarity and increasing the thermal stability of the compound, making it more amenable to techniques like gas chromatography. nih.gov

Substituent Variation on the Thiophene Ring and Peripheral Moieties

Altering the substituents on the thiophene ring or on moieties attached to it is a powerful strategy for generating novel analogues. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are exceptionally effective for this purpose. rroij.com This reaction creates new carbon-carbon bonds by coupling an organoboron compound with a halide or triflate under the catalysis of a palladium complex. rroij.com

This methodology has been applied to synthesize a series of 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide derivatives. rroij.com The synthesis starts with a brominated thiophene sulfonamide, which is then coupled with various substituted phenylboronic acids. rroij.com This approach allows for the introduction of a wide range of phenyl groups onto the thiophene core, enabling fine-tuning of the molecule's properties. rroij.com The successful implementation of this reaction often requires careful optimization of the catalyst, ligand, base, and solvent. rroij.com

Another C-C bond-forming strategy for derivatizing the thiophene ring is the Knoevenagel condensation. mdpi.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In one example, 5-(4-methoxyphenyl)-thiophene-2-carbaldehyde was reacted with N-allylrhodanine in a deep eutectic solvent to produce a complex 5-arylidenerhodanine derivative. mdpi.comresearchgate.net This demonstrates how functional groups on the thiophene ring, such as a carbaldehyde, can be used as anchor points for building more elaborate structures. mdpi.comresearchgate.net

Furthermore, modifications can be made to peripheral groups attached to the main scaffold. For example, the reduction of a nitro group on an attached phenyl ring to an amino group can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C). google.com This transformation introduces a new functional group that can be used for further derivatization.

Structure Activity Relationship Sar Studies of 5 Methylthiophene 3 Sulfonamide Derivatives

Influence of Substituents on the Thiophene (B33073) Ring on Biological Efficacy and Selectivity

The substitution pattern on the thiophene ring of 5-methylthiophene-3-sulfonamide is a critical determinant of a derivative's biological activity and its selectivity for specific targets. While extensive research on the broader class of thiophene sulfonamides exists, specific SAR data for the 5-methyl-3-sulfonamide isomer is less prevalent in publicly available literature. However, by examining related thiophene sulfonamide series, particularly those targeting enzymes like carbonic anhydrases (CAs), we can infer key principles. nih.govmdpi.com

For instance, in a series of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides investigated as cyclin-dependent kinase 5 (cdk5) inhibitors, modifications on the thiophene ring significantly impacted potency. nih.gov Although a different isomer, this study highlights the sensitivity of the thiophene scaffold to substitution. It is plausible that substituents at the C2 and C4 positions of the this compound core would similarly modulate activity. Electron-donating or electron-withdrawing groups at these positions can alter the electronic distribution of the thiophene ring, thereby influencing its interaction with target proteins.

Furthermore, the introduction of various aryl groups at different positions on the thiophene ring, as demonstrated in the synthesis of 5-arylthiophene-2-sulfonamides via Suzuki cross-coupling reactions, showcases a strategy to explore the chemical space around the core scaffold. nih.gov The nature of these aryl substituents, including their size, lipophilicity, and electronic properties, would undoubtedly play a pivotal role in defining the biological efficacy and selectivity of the resulting compounds.

Compound IDThiophene Ring SubstituentBiological TargetActivity (IC₅₀/Kᵢ)
Hypothetical 1 HTarget X100 nM
Hypothetical 2 2-ChloroTarget X50 nM
Hypothetical 3 4-MethoxyTarget X200 nM
Hypothetical 4 2-PhenylTarget X75 nM

This table presents hypothetical data to illustrate the potential impact of substituents on the thiophene ring.

Role of the Sulfonamide Group in Ligand-Target Recognition and Binding

The sulfonamide moiety (-SO₂NH₂) is a cornerstone of the pharmacological activity of these derivatives, primarily due to its ability to act as a potent zinc-binding group in metalloenzymes such as carbonic anhydrases. mdpi.com The deprotonated sulfonamide anion forms a key coordinate bond with the zinc ion in the active site, anchoring the inhibitor and contributing significantly to its binding affinity. nih.gov The acidity of the sulfonamide proton is a crucial factor, with a lower pKa generally leading to stronger inhibition. mdpi.com

Beyond its role as a zinc-binding group, the sulfonamide moiety can participate in a network of hydrogen bonds with amino acid residues in the active site, further stabilizing the ligand-target complex. nih.gov The orientation of the sulfonamide group relative to the thiophene ring and any appended moieties is critical for optimal interaction.

Modifications to the sulfonamide group itself, such as N-alkylation or N-arylation, can have profound effects on biological activity. While such modifications may disrupt the primary zinc-binding interaction in metalloenzymes, they can introduce new interactions with other regions of the binding pocket or alter the physicochemical properties of the molecule, such as solubility and membrane permeability. For example, in a series of 2-thiouracil-5-sulfonamide derivatives, the presence of the unsubstituted sulfonamide group (-SO₂NH-) was found to be crucial for cytotoxic activity, while further modifications diminished this effect. nih.gov

Impact of Bridging Linkers and Ancillary Heterocyclic Moieties on Pharmacological Profiles

The introduction of bridging linkers and additional heterocyclic moieties to the this compound scaffold is a common strategy to enhance potency, selectivity, and modulate pharmacokinetic properties. These linkers can position ancillary groups in favorable orientations to interact with specific sub-pockets of the target protein.

For instance, studies on benzenesulfonamides incorporating 1,3,5-triazinyl moieties have demonstrated that the triazine ring can be functionalized with various substituents to achieve potent and selective inhibition of different carbonic anhydrase isoforms. nih.gov A similar approach could be applied to this compound derivatives, where a linker could connect the thiophene ring to a triazine or another heterocyclic system.

The nature of the linker itself is also important. Its length, rigidity, and chemical composition will dictate the spatial relationship between the core scaffold and the ancillary moiety. A flexible linker might allow the ancillary group to adopt multiple conformations to find an optimal binding interaction, while a rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing affinity but also posing challenges if the imposed conformation is not ideal.

In the context of kinase inhibitors, thiophene derivatives are often fused with other heterocyclic rings, such as pyrimidines or pyridines, to create rigid systems that can effectively target the ATP-binding site. The incorporation of such fused ring systems onto the this compound core could lead to novel kinase inhibitors.

Conformational Rigidity and Flexibility in Relation to Bioactivity

The balance between conformational rigidity and flexibility is a key consideration in drug design. A conformationally rigid molecule may bind with high affinity if its fixed geometry perfectly complements the target's binding site. However, this rigidity can also lead to a loss of entropy upon binding, which is energetically unfavorable. Conversely, a flexible molecule can adapt its conformation to the binding site but may pay a higher entropic penalty upon binding.

Computational modeling and X-ray crystallography are invaluable tools for understanding the conformational preferences of these molecules and how they relate to their biological activity. Studies on sulfonamide inhibitors of carbonic anhydrase C have shown that the binding mode of the heterocyclic ring can vary, with the sulfur atom of the thiophene ring adopting different orientations within the active site. nih.gov This highlights the importance of conformational analysis in rationalizing and predicting the bioactivity of these compounds.

By strategically introducing elements of rigidity, such as fused rings or double bonds, or elements of flexibility, such as aliphatic chains, medicinal chemists can fine-tune the conformational properties of this compound derivatives to optimize their interaction with specific biological targets.

Preclinical Biological Evaluation of 5 Methylthiophene 3 Sulfonamide Derivatives

In Vitro Cytotoxicity and Anticancer Activity Profiling

Thiophene (B33073) sulfonamides have emerged as a significant class of anticancer agents, with research demonstrating their ability to induce cell death across a range of cancer types. mdpi.com Their mechanism of action is often linked to the inhibition of critical cellular targets like carbonic anhydrases or the disruption of microtubule assembly. mdpi.com

Derivatives of 5-methylthiophene-3-sulfonamide have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. In a notable study, a series of thiophene compounds incorporating a sulfonamide moiety were evaluated for their anticancer activity against the human breast cancer cell line MCF-7. nih.govnih.gov Several of these compounds exhibited potent cytotoxicity, with some showing greater efficacy than the standard chemotherapeutic drug, doxorubicin. nih.govnih.gov For instance, compounds 6, 7, 9, and 13 from this series displayed IC₅₀ values of 10.25, 9.70, 9.55, and 9.39 µmol L⁻¹, respectively, which were superior to doxorubicin's IC₅₀ of 32.00 µmol L⁻¹. nih.govnih.gov

Another study focused on designing thiophene sulfonamide derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors for anti-breast cancer applications. unipi.it The most potent compound, Ethyl 5-methyl-4-phenyl-2-(2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)acetamido)thiophene-3-carboxylate (AP-A15) , showed an EC₅₀ value of 3.5 µM against the MCF-7 cell line. unipi.it

Further research into a related compound, 2,5-Dichlorothiophene-3-sulfonamide , revealed broad-spectrum anticancer potential. It yielded GI₅₀ values of 7.13 µM against MCF-7 cells, 4.62 µM against the triple-negative breast cancer cell line MDA-MB-231, and 7.2 µM against the cervical cancer cell line HeLa. nih.gov Additionally, hybrid compounds containing both sulfonamide and chalcone (B49325) moieties have shown cytotoxicity against prostate cancer (PC-3) cell lines. mdpi.com

Interactive Table: Cytotoxicity of Thiophene Sulfonamide Derivatives

Compound Cancer Cell Line Activity Metric Value (µM) Source
Compound 9 MCF-7 (Breast) IC₅₀ 9.55 nih.govnih.gov
Compound 7 MCF-7 (Breast) IC₅₀ 9.70 nih.govnih.gov
Compound 6 MCF-7 (Breast) IC₅₀ 10.25 nih.govnih.gov
Doxorubicin (Reference) MCF-7 (Breast) IC₅₀ 32.00 nih.govnih.gov
AP-A15 MCF-7 (Breast) EC₅₀ 3.5 unipi.it
2,5-Dichlorothiophene-3-sulfonamide MCF-7 (Breast) GI₅₀ 7.13 nih.gov
2,5-Dichlorothiophene-3-sulfonamide MDA-MB-231 (Breast) GI₅₀ 4.62 nih.gov
2,5-Dichlorothiophene-3-sulfonamide HeLa (Cervical) GI₅₀ 7.2 nih.gov
Sulfonamide Chalcones PC-3 (Prostate) Cytotoxic N/A mdpi.com

The anticancer activity of thiophene derivatives is strongly associated with their ability to induce programmed cell death, or apoptosis. One study identified a novel thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) , which inflicts cytotoxicity on leukemia cells through an intrinsic apoptotic pathway. researchgate.net The compound was found to induce key apoptotic events, including the externalization of phosphatidylserine, generation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of executioner caspases-3 and -7. researchgate.net The detection of early apoptotic cells via Annexin V, which binds to exposed phosphatidylserine, is a common method used to confirm this mechanism. mdpi.com

Beyond inducing apoptosis, related sulfonamide compounds have shown potential in inhibiting cancer cell migration, a critical step in tumor metastasis. nih.gov Certain sulfonamide-dithiocarbamate hybrids have been shown to inhibit the migration of bladder cancer cells and regulate migration-associated protein markers such as E-cadherin and N-cadherin. nih.gov Furthermore, the inhibition of signaling pathways crucial for metastasis, such as the EGFR/HER2 pathway, is a known therapeutic strategy. nih.gov Since some thiophene derivatives are designed as EGFR inhibitors, they may inherently possess anti-metastatic properties by disrupting the signaling cascades that lead to tumor invasion and progression. unipi.itnih.gov The activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix to facilitate cell migration, is another key target in preventing metastasis. mdpi.comnih.gov The development of MMP inhibitors based on thiophene and sulfonamide scaffolds is an active area of research, suggesting a potential mechanism for these compounds to exert anti-metastatic effects. unipi.itmdpi.com

Antimicrobial Spectrum and Potency

Thiophene derivatives, including those with sulfonamide functionalities, are recognized for their broad-spectrum antimicrobial properties. researchgate.net They have been investigated for activity against a wide array of bacterial and fungal pathogens.

Thiophene sulfonamides have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies on various thiophene-2-carboxamide derivatives showed they were generally more active against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis than Gram-negative ones. nih.gov However, significant activity against Gram-negative bacteria has also been reported. One thiophene derivative was found to be more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

More recent research has focused on the activity of thiophene derivatives against drug-resistant Gram-negative bacteria. frontiersin.orgnih.gov Thiophenes 4, 5, and 8 exhibited significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values ranging from 8 to 32 mg/L. nih.gov Time-kill curve assays confirmed that these compounds have a bactericidal effect, which is linked to their ability to increase bacterial membrane permeabilization. nih.gov Other thiophene derivatives have shown antibacterial activity comparable to standard drugs like ampicillin.

Interactive Table: Antibacterial Activity of Thiophene Derivatives

Compound/Derivative Class Bacterial Strain Type Activity Metric Result Source
Thiophene-2-carboxamides S. aureus, B. subtilis Gram-Positive General Activity More Active nih.gov
Thiophene derivative 7 P. aeruginosa Gram-Negative Potency > Gentamicin nih.gov
Thiophene 4 Colistin-Resistant A. baumannii Gram-Negative MIC₅₀ 16 mg/L nih.gov
Thiophene 5 Colistin-Resistant A. baumannii Gram-Negative MIC₅₀ 16 mg/L nih.gov
Thiophene 8 Colistin-Resistant A. baumannii Gram-Negative MIC₅₀ 32 mg/L nih.gov
Thiophene 4 Colistin-Resistant E. coli Gram-Negative MIC₅₀ 8-32 mg/L nih.gov
Thiophene 8 Colistin-Resistant E. coli Gram-Negative MIC₅₀ 8-32 mg/L nih.gov

The antifungal potential of thiophene sulfonamides has been well-documented against several pathogenic fungi. A thiophene derivative designated 5CN05 showed moderate activity against Candida species (MIC = 270-540 µg/mL) but good activity against Cryptococcus neoformans (MIC = 17 µg/mL). unipi.it When formulated into a microemulsion (ME-5CN05) to improve solubility, its activity against C. neoformans became much more potent, with an MIC value of 2.2 µg/mL. unipi.it

Other studies have screened arylsulfonamide compounds against a range of Candida species, including C. albicans, C. parapsilosis, and C. glabrata, demonstrating that the sulfonamide moiety is a key contributor to antifungal effects. Further research has shown that certain thiophene derivatives possess potent activity against Aspergillus fumigatus and Syncephalastrum racemosum.

Interactive Table: Antifungal Activity of Thiophene Derivatives

Compound Fungal Strain Activity Metric Value (µg/mL) Source
5CN05 Candida species MIC 270-540 unipi.it
5CN05 Cryptococcus neoformans MIC 17 unipi.it
ME-5CN05 Cryptococcus neoformans MIC 2.2 unipi.it
Compound 3 Aspergillus fumigatus General Activity Potent
Compounds 5, 6, 7a Syncephalastrum racemosum General Activity Good

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. A wide range of chemical scaffolds, including peptide derivatives, benzoisothiazolones, and natural products, have been investigated as Mpro inhibitors. mdpi.com However, based on available scientific literature from the conducted searches, there is currently no specific research evaluating this compound derivatives for their inhibitory activity against SARS-CoV-2 Mpro. This remains a potential area for future investigation.

Antioxidant Activity Assessment Through Radical Scavenging Assays

The antioxidant potential of various thiophene sulfonamide derivatives has been investigated using established radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These assays are crucial in determining the capacity of these compounds to neutralize free radicals, which are implicated in a multitude of pathological conditions.

Research into a series of thiophenyl-chalcone sulfonamide derivatives has demonstrated their significant antioxidant capabilities. The IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals, were determined for both DPPH and ABTS assays. Notably, certain sulfonyl chloride derivatives, the precursors to the sulfonamides, exhibited stronger antioxidant activity than the final sulfonamide compounds. Specifically, derivatives containing a hydroxyl group showed the most potent activity. dergipark.org.tr For instance, one of the sulfonyl chloride derivatives displayed a higher ABTS activity (IC50 = 13.12 μM) than the well-known antioxidant, quercetin (B1663063) (IC50 = 15.49 μM). dergipark.org.tr

In another study, 3-aminothiophene-2-carboxamide (B122380) derivatives, which share a structural similarity with the target compound class, were evaluated for their antioxidant properties. One derivative, 7a, demonstrated a 62.0% inhibition of antioxidant activity, a value comparable to the 88.44% inhibition exhibited by the standard antioxidant, ascorbic acid. nih.gov The study found that the 3-aminothiophene-2-carboxamide derivatives (7a-c) generally showed the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%. In contrast, 3-hydroxythiophene-2-carboxamide (B1395583) derivatives (3a-c) showed moderate activity (28.4%–54.9%), and 3-methylthiophene-2-carboxamide (B1269094) derivatives (5a-c) displayed the lowest activity (12.0%–22.9%). nih.gov

Table 1: Antioxidant Activity of Thiophenyl-Chalcone Sulfonamide Derivatives

Compound DPPH IC50 (μM) ABTS IC50 (μM)
4a 45.33 39.84
4b 99.15 124.22
4c 40.29 35.71
4d 18.32 16.47
4e 21.45 13.12
5a 78.49 89.92
5b >100 >150
5c 85.21 110.56
Quercetin (Standard) 20.76 15.49

Data sourced from Sönmez et al. (2023). dergipark.org.tr

Exploration of Other Preclinical Biological Activities

Beyond their antioxidant effects, derivatives of this compound are being explored for other therapeutic applications, including their potential as anti-inflammatory and neuroprotective agents.

The anti-inflammatory properties of thiophene and sulfonamide derivatives are well-documented, with many exhibiting inhibitory effects on key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are pivotal in the inflammatory cascade, and their inhibition can lead to a reduction in inflammation.

A study on novel benzenesulfonamide (B165840) derivatives of 5'-aminospirotriazolotriazine demonstrated significant anti-inflammatory activity both in vitro and in vivo. In a carrageenan-induced paw edema model in rats, these compounds showed a potent anti-inflammatory effect. For instance, at a dose of 200 mg/kg, compounds 1, 2, and 3 produced a maximum inhibition of edema of 96.31%, 72.08%, and 99.69%, respectively, at the fourth hour. These results were superior to the standard anti-inflammatory drug, indomethacin, which showed a 57.66% inhibition. mdpi.com

Table 2: Effect of Benzenesulfonamide Derivatives on Pro-inflammatory Cytokines

Treatment Group TNF-α (pg/mL) IL-1α (pg/mL) IL-1β (pg/mL) IL-6 (pg/mL)
Control 25.1 ± 1.2 15.3 ± 0.9 30.5 ± 1.5 40.2 ± 2.1
Carrageenan 85.4 ± 4.3 55.2 ± 2.8 95.7 ± 4.8 120.6 ± 6.0
Indomethacin (10 mg/kg) 45.2 ± 2.3 30.1 ± 1.5 50.3 ± 2.5 65.4 ± 3.3
Compound 1 (200 mg/kg) 30.6 ± 1.5 20.4 ± 1.0 35.8 ± 1.8 48.7 ± 2.4
Compound 2 (200 mg/kg) 40.1 ± 2.0 28.7 ± 1.4 48.2 ± 2.4 58.9 ± 2.9
Compound 3 (200 mg/kg) 28.9 ± 1.4 18.5 ± 0.9 33.1 ± 1.7 45.3 ± 2.3

Data sourced from a study on benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine. mdpi.com

The potential of sulfonamide derivatives as therapeutic agents for neurodegenerative disorders like Alzheimer's disease is an active area of research. nih.gov The multifaceted nature of Alzheimer's disease, which involves amyloid-beta (Aβ) plaque deposition, neuroinflammation, and oxidative stress, presents multiple targets for drug intervention. Sulfonamide derivatives have shown promise in addressing several of these pathological features.

One of the key mechanisms through which sulfonamides may exert neuroprotective effects is by inhibiting the aggregation of Aβ peptides, a hallmark of Alzheimer's disease. nih.gov By preventing the formation of these toxic aggregates, these compounds could potentially slow the progression of the disease. Furthermore, the anti-inflammatory and antioxidant properties of sulfonamide derivatives are also highly relevant to the treatment of Alzheimer's, as both inflammation and oxidative damage are known to contribute to neuronal cell death. nih.govnih.gov

Some sulfonamide derivatives have been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key regulator of the endogenous antioxidant response, and its activation can lead to the upregulation of a battery of protective genes. This mechanism represents another promising avenue for the neuroprotective effects of this class of compounds. nih.gov

While the general class of sulfonamides shows significant potential for the treatment of Alzheimer's disease, specific preclinical data on this compound derivatives in relevant disease models are not yet widely available in the public domain. Further research is needed to fully elucidate the neuroprotective and cognitive-enhancing capabilities of this particular subset of compounds.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for estimating the binding affinity and interaction patterns between a ligand, such as 5-methylthiophene-3-sulfonamide, and a biological target, typically a protein or enzyme.

Studies on various thiophene (B33073) sulfonamide derivatives have demonstrated their potential to interact with a range of biological targets. For instance, a series of N-methyl-5-aryl thiophene 2-sulfonyl amide derivatives showed significant binding interactions with the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, with docking scores ranging from -6 to -12 kcal/mol. tandfonline.comresearchgate.net Similarly, other thiophene-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov Molecular docking of these compounds revealed that the sulfonamide and thiophene moieties play a crucial role in enzyme inhibition. nih.gov

In the context of this compound, the sulfonamide group (-SO₂NH₂) is a key pharmacophore known to anchor ligands within the active sites of metalloenzymes, such as carbonic anhydrases, by coordinating with the catalytic zinc ion. nih.govmdpi.com The thiophene ring, a bioisostere of the phenyl ring, can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues like histidine. mdpi.commdpi.com For example, docking studies of sulfonamides into the hCA II active site have shown key interactions with residues like Thr199 and His94. mdpi.com The methyl group at the 5-position of the thiophene ring in this compound would likely contribute to hydrophobic interactions within a receptor's binding pocket, potentially influencing binding affinity and selectivity. qub.ac.uk

Table 1: Representative Docking Scores of Thiophene Derivatives Against Various Receptors Note: This table presents data from studies on analogous compounds to illustrate typical binding affinities, as specific data for this compound is not available.

Compound ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Thiophene Sulfonamide DerivativesEnoyl Acyl Carrier Protein Reductase (2NSD)-6 to -12 tandfonline.comnih.gov
Enaminone-SulfanilamidesHuman Carbonic Anhydrase II (2AW1)-7.05 to -8.10 mdpi.com
Thiazole-Thiophene ScaffoldsBreast Cancer Protein (2W3L)-5.44 to -6.16 nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Complexes

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including the conformational stability of a ligand-receptor complex. Following molecular docking, MD simulations are often employed to refine the binding poses and assess the stability of the predicted interactions over time.

For thiophene-containing compounds, MD simulations have been instrumental. For instance, simulations of photoexcited thiophene revealed that upon excitation, the molecule undergoes an ultrafast ring-opening, which is crucial for its relaxation process. rsc.org In the context of drug-receptor complexes, MD simulations on sulfonamides bound to triose phosphate (B84403) isomerase (TPI), a potential antimalarial drug target, have been used to characterize the binding process and understand the impact of residue substitutions on binding affinity. peerj.com These simulations can calculate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), offering a more accurate estimation of binding affinity than docking scores alone. peerj.com

In a study of N-methyl-5-aryl thiophene 2-sulfonyl amide derivatives, promising candidates from docking studies were further analyzed using molecular dynamics to gain deeper insights into their dynamic behavior and stability within the receptor's active site. tandfonline.comnih.gov For a hypothetical complex of this compound with a target like carbonic anhydrase, an MD simulation would track the stability of the key coordinating bond between the sulfonamide nitrogen and the zinc ion, as well as the persistence of hydrogen bonds and hydrophobic contacts throughout the simulation, thereby validating the docking results.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) of molecules. These calculations provide valuable descriptors of chemical reactivity.

DFT studies performed on thiophene sulfonamide derivatives have provided insights into their geometric parameters, frontier molecular orbitals (HOMO and LUMO), and other electronic properties. mdpi.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For a series of 5-arylthiophene-2-sulfonylacetamide derivatives, DFT calculations at the B3LYP/6-31G(d,p) level showed that the isodensities of the frontier orbitals are primarily concentrated on the thiophene and aromatic moieties. nih.gov The HOMO-LUMO energy gaps for these compounds were found to be in the range of 3.99 to 4.60 eV. nih.gov

For this compound, DFT calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites. The sulfonamide group is strongly electron-withdrawing, which influences the electronic properties of the thiophene ring. The calculated bond lengths and angles can be compared with experimental values to validate the computational model. mdpi.com For example, theoretical calculations for thiophene sulfonamides show S=O and S-NH₂ bond lengths in the ranges of 1.45–1.46 Å and 1.67–1.68 Å, respectively. mdpi.com Such studies also help in understanding vibrational spectra (FT-IR) and nonlinear optical (NLO) properties. mdpi.com

Table 2: Representative DFT-Calculated Parameters for Thiophene Sulfonamide Analogs Note: This table is based on data for analogous compounds to illustrate typical electronic properties.

ParameterTypical Value RangeSignificanceReference
HOMO-LUMO Energy Gap (ΔE)3.44 - 4.65 eVIndicates chemical reactivity and stability mdpi.com
Chemical Hardness (η)~1.72 - 2.32 eVResistance to change in electron distribution mdpi.com
Electrophilicity Index (ω)~2.2 - 4.4 eVPropensity to accept electrons mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

QSAR studies on thiophene analogs have successfully established correlations between molecular descriptors and biological activities, such as anti-inflammatory effects. nih.gov These studies have shown that electronic properties, including the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a dominant role in modulating activity. nih.gov Similarly, QSAR models for aryl sulfonamide derivatives acting as Mcl-1 inhibitors have been developed to provide theoretical guidance for designing new anticancer agents. qub.ac.uk For a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives, QSAR modeling indicated that properties like mass, polarizability, electronegativity, and partition coefficient are key predictors for anticancer activity. nih.gov

A QSAR model for a series of compounds including this compound would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods like multiple linear regression (MLR) to build an equation that predicts efficacy. nih.govekb.eg Such a model could reveal that specific substitutions on the thiophene ring or the sulfonamide nitrogen are favorable or unfavorable for a given biological activity, thereby guiding the synthesis of more potent analogs.

In Silico Pharmacokinetic Profiling and Drug-Likeness Prediction

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity (ADMET). These predictions help in identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. A key part of this is assessing "drug-likeness," often using rules like Lipinski's Rule of Five.

The computed properties for this compound are available from databases like PubChem. nih.gov These properties can be used to evaluate its drug-likeness. Lipinski's Rule of Five states that a compound is more likely to be orally absorbed if it has a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Table 3: Computed Physicochemical and Drug-Likeness Properties of this compound Source: PubChem CID 57235043 nih.gov

PropertyValueLipinski's Rule of Five Compliance
Molecular FormulaC₅H₇NO₂S₂N/A
Molecular Weight177.2 g/molPass (≤ 500)
XLogP3 (logP)0.6Pass (≤ 5)
Hydrogen Bond Donor Count1Pass (≤ 5)
Hydrogen Bond Acceptor Count3Pass (≤ 10)
Rotatable Bond Count1Favorable (< 10)
Topological Polar Surface Area (TPSA)67.9 ŲFavorable (≤ 140 Ų)

Based on these computed properties, this compound adheres to Lipinski's Rule of Five, suggesting it has a high probability of being a drug-like molecule with good potential for oral absorption. nih.gov Further in silico predictions for related sulfonamide derivatives often include assessments of properties like water solubility, Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govnih.gov These comprehensive ADMET profiles are essential for prioritizing candidates for further preclinical development. mdpi.comnih.gov

Emerging Therapeutic Applications and Future Research Directions

Lead Optimization Strategies for Improved Potency, Selectivity, and Biological Performance

Lead optimization is a critical phase in drug discovery that refines a promising hit compound into a viable clinical candidate with enhanced efficacy and better pharmacokinetic properties. For the thiophene (B33073) sulfonamide class, including derivatives of 5-methylthiophene-3-sulfonamide, lead optimization focuses on systematic structural modifications to improve potency against a specific biological target while minimizing off-target effects.

A common strategy involves structure-activity relationship (SAR) studies, where different functional groups are introduced onto the thiophene ring or the sulfonamide nitrogen. For instance, in a study on benzyl (B1604629) thiophene sulfonamides designed to combat Campylobacter, a lead compound was optimized by preparing 13 analogues. nih.gov This effort led to the identification of two compounds, TH-4 and TH-8, with significantly improved minimum inhibitory concentrations (MIC) against C. coli and C. jejuni. nih.gov This demonstrates how targeted chemical modifications can substantially enhance antimicrobial potency.

Another key aspect of optimization is improving selectivity. Thiophene sulfonamides have been identified as potent inhibitors of various enzyme families, such as carbonic anhydrases (CAs) and cyclin-dependent protein kinases (CDKs). nih.govnih.gov Since multiple isoforms of these enzymes exist, achieving selectivity is crucial. For example, research on substituted thiophene sulfonamides as inhibitors of a Plasmodium falciparum CDK (Pfmrk) showed that some compounds were selective for the pathogenic enzyme over human CDKs, which is a vital characteristic for reducing potential toxicity. nih.gov

Computational methods, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, are integral to modern lead optimization. tandfonline.com3biotech.com These in silico techniques allow researchers to predict how modifications to a lead structure, such as this compound, might affect its binding to a target protein and its drug-like properties, thus guiding synthetic efforts in a more rational and efficient manner. tandfonline.com

Development of Novel Chemical Scaffolds and Hybrid Molecules Incorporating the Thiophene Sulfonamide Moiety

To broaden the therapeutic potential and overcome challenges like drug resistance, researchers are developing novel chemical structures that incorporate the thiophene sulfonamide core. This involves creating entirely new scaffolds or designing hybrid molecules that combine the thiophene sulfonamide moiety with other known pharmacophores.

One successful approach is the synthesis of hybrid molecules. For example, a molecule named Qstatin, which features a (bromothiophen-2-yl)sulfonyl group attached to a pyrazole (B372694) ring, was identified as a specific inhibitor of quorum sensing in the pathogenic bacterium Vibrio vulnificus. biorxiv.org Further work led to the synthesis of a panel of 50 thiophenesulfonamide compounds, with the most potent, PTSP (3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole), showing sub-micromolar activity against quorum sensing regulators in multiple Vibrio species. biorxiv.org These hybrids effectively merge the properties of two different heterocyclic systems to create a novel biological function.

The synthesis of new derivative series is another key strategy. Researchers have successfully synthesized novel thiophene sulfonamide derivatives using techniques like the Suzuki-Miyaura cross-coupling reaction. tandfonline.com These new chemical entities can then be screened against various biological targets. For instance, a series of novel thiophene sulfonamide derivatives were synthesized and evaluated through computational docking against an anti-tuberculosis target, the enoyl acyl carrier protein reductase InhA, showing potential for developing new treatments for tuberculosis. tandfonline.com

Table 1: Examples of Novel Thiophene Sulfonamide Derivatives and Their Applications
Derivative ClassKey Structural FeatureInvestigated ApplicationReference
Thiophene-Pyrazole Hybrids (e.g., PTSP)Thiophenesulfonyl group linked to a substituted pyrazoleInhibition of Quorum Sensing in Vibrio species biorxiv.org
Benzyl Thiophene Sulfonamides (e.g., TH-4, TH-8)Benzyl group attached to the sulfonamide nitrogenAntimicrobial activity against Campylobacter nih.gov
Substituted Thiophene SulfonamidesVarious substitutions on the thiophene ringInhibition of Carbonic Anhydrase Isozymes I & II nih.gov
BromohydrosulfonylacetamidesAn acetamide (B32628) functional group with bromine substitutionSelective inhibition of P. falciparum cyclin-dependent kinase (Pfmrk) nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligand Design

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important concept in drug discovery. acs.org It can lead to enhanced therapeutic efficacy or the ability to treat complex multifactorial diseases. The thiophene sulfonamide scaffold is well-suited for the design of multi-target directed ligands (MTDLs) due to its ability to inhibit various enzymes.

A prime example is the well-established role of sulfonamides as inhibitors of carbonic anhydrases (CAs), enzymes implicated in glaucoma, epilepsy, and some cancers. nih.govnih.gov Studies on thiophene-based sulfonamides have demonstrated potent, nanomolar-level inhibition of human CA isozymes I and II. nih.gov Simultaneously, other research has shown that different thiophene sulfonamide derivatives can inhibit cyclin-dependent kinases (CDKs), which are targets for cancer and parasitic infections. nih.gov

This dual inhibitory potential opens the door for designing a single molecule that could, for example, target both CA IX (a tumor-associated isoform) and a specific CDK involved in cell proliferation, offering a synergistic anticancer effect. The design of such MTDLs involves carefully tuning the structure of the thiophene sulfonamide core to achieve the desired activity profile against multiple, disease-relevant targets. acs.org This represents a sophisticated strategy to improve efficacy and potentially circumvent drug resistance mechanisms. acs.org

Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Elucidation

The evaluation of novel thiophene sulfonamide derivatives relies on a suite of advanced preclinical models to determine efficacy and understand their mechanism of action before any consideration for clinical trials. These models range from computational simulations to complex biological systems.

In Silico and In Vitro Models:

Molecular Docking: This computational technique is widely used to predict the binding interactions between a thiophene sulfonamide derivative and its target protein, such as the active site of an enzyme. nih.govtandfonline.com Studies have used docking to assess binding to targets like the anti-tuberculosis receptor 2NSD and human carbonic anhydrases, providing insights into the structural basis of inhibition. nih.govtandfonline.com

Enzyme Inhibition Assays: For target-based drug discovery, in vitro kinetic studies are essential. Researchers have used purified human carbonic anhydrase I and II to determine the IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values for various thiophene-based sulfonamides, quantifying their inhibitory potency. nih.govresearchgate.net

Antimicrobial Susceptibility Testing: The efficacy of antimicrobial thiophene sulfonamides is determined by measuring the Minimum Inhibitory Concentration (MIC) against pathogenic bacteria like Campylobacter jejuni, Acinetobacter baumannii, and Escherichia coli. nih.govfrontiersin.org Time-kill curve assays are also used to determine if the compounds are bactericidal (kill bacteria) or bacteriostatic (inhibit growth). frontiersin.org

Ex Vivo and In Vivo Models:

Cell-Based Assays: The effect of these compounds on bacterial adherence to host cells can be studied using co-culture models with human cell lines, such as Caco-2 intestinal cells. nih.gov This provides information on how the compounds might prevent infection in a more biologically relevant context.

Animal Models of Infection: To assess efficacy in a living organism, researchers have used models such as chickens infected with Campylobacter. In one study, oral treatment with thiophene sulfonamide derivatives led to a significant reduction in the bacterial load in the chicken ceca, demonstrating in vivo antimicrobial activity. nih.gov

Table 2: Antimicrobial Activity of Optimized Benzyl Thiophene Sulfonamides
CompoundMIC against C. coli (µM)MIC against C. jejuni (µM)Reference
Compound 1 (Lead)100100 nih.gov
TH-412.550 nih.gov
TH-825100 nih.gov

Contribution to Combating Antimicrobial Resistance and Addressing Emerging Pathogens

Antimicrobial resistance (AMR) is a major global health threat, creating an urgent need for new classes of antibiotics. Thiophene sulfonamides are emerging as a promising scaffold in this fight, with research demonstrating activity against drug-resistant pathogens and novel mechanisms of action that differ from traditional antibiotics. frontiersin.orgnih.gov

One innovative strategy is the development of quorum sensing (QS) inhibitors. QS is a cell-to-cell communication system that bacteria like Vibrio use to coordinate virulence factor expression. biorxiv.org Thiophenesulfonamide-based molecules like PTSP have been shown to specifically inhibit the master QS transcription factor, effectively disarming the bacteria without killing them. This approach may exert less selective pressure for the development of resistance compared to conventional bactericidal antibiotics. biorxiv.org

Furthermore, thiophene derivatives have been identified with potent activity against drug-resistant Gram-negative bacteria. A study identified thiophene compounds that were effective against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org The mechanism of action appeared to involve increasing the permeability of the bacterial membrane and reducing the bacteria's ability to adhere to host cells. frontiersin.org

Other research has focused on developing narrow-spectrum agents. Benzyl thiophene sulfonamides were found to be effective against Campylobacter but had no effect on other foodborne pathogens and minimal impact on the normal chicken cecal microbiota. nih.gov This specificity is highly desirable as it reduces the disruption of beneficial commensal bacteria.

Interdisciplinary Approaches in Thiophene Sulfonamide Research and Development

The successful development of thiophene sulfonamides from a basic chemical structure to a potential therapeutic agent requires a highly interdisciplinary approach. This collaborative effort integrates expertise from multiple scientific fields.

Medicinal and Synthetic Chemistry: Chemists design and synthesize novel derivatives and libraries of compounds based on the thiophene sulfonamide scaffold. tandfonline.comtsijournals.com They develop efficient synthetic routes and perform the structural modifications necessary for lead optimization. nih.gov

Computational Chemistry and Biology: Computational scientists use molecular modeling, docking, and ADME predictions to rationalize structure-activity relationships and guide the design of new molecules with improved properties, saving time and resources. tandfonline.comresearchgate.net

Microbiology and Infectious Disease: Microbiologists evaluate the antimicrobial activity of new compounds against a wide range of pathogens, including resistant strains, and conduct mechanistic studies to understand how the compounds work. nih.govfrontiersin.org

Pharmacology and Biochemistry: These disciplines are crucial for studying the interactions of the compounds with specific biological targets, such as enzymes, and for evaluating their effects in cellular and animal models of disease. nih.govnih.gov

Biophysics: Techniques like fluorescence lifetime imaging (FLIM) are used to study the interaction of thiophene-based ligands with their biological targets, such as protein aggregates in neurodegenerative diseases, providing deep mechanistic insights. nih.gov

This convergence of disciplines is essential for navigating the complex path of drug discovery, from initial hit identification through preclinical development, ensuring that promising compounds like those derived from this compound are thoroughly characterized and optimized. 3biotech.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methylthiophene-3-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 5-methylthiophene derivatives using chlorosulfonic acid, followed by amidation with ammonia or amines. Key variables include temperature control (0–5°C during sulfonation to prevent side reactions) and stoichiometric ratios of reagents. For example, excess chlorosulfonic acid improves sulfonation efficiency but requires careful quenching to avoid decomposition. Yields can be optimized by using anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis . Characterization via 1^1H NMR should confirm sulfonamide proton resonance at δ 7.8–8.2 ppm and methyl group signals at δ 2.4–2.6 ppm .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) can detect impurities ≤0.1%. Retention times should match reference standards .
  • Spectroscopy : FT-IR should show S=O stretching vibrations at 1150–1250 cm⁻¹ and N-H bending at 1550–1650 cm⁻¹. 13^{13}C NMR must resolve the thiophene ring carbons (δ 125–140 ppm) and sulfonamide carbonyl (δ 165–170 ppm) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.3% tolerance) .

Q. What are the known biological activities of this compound, and how are these assays designed?

  • Methodological Answer : The compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), tested via broth microdilution (MIC values reported as 16–32 µg/mL). Assays require sterile 96-well plates, Mueller-Hinton broth, and incubation at 37°C for 18–24 hours. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are essential to validate results. Cytotoxicity studies using mammalian cell lines (e.g., HEK-293) should precede in vivo experiments to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals. The sulfonamide group’s electrophilicity is quantified via Fukui indices, identifying reactive sites for substitution. Solvent effects (e.g., polar aprotic vs. protic) are incorporated using the SMD continuum model. Experimental validation involves reacting the compound with nucleophiles (e.g., Grignard reagents) and monitoring progress via LC-MS .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from crystallinity differences or residual solvents. Use standardized protocols:

  • Solubility Testing : Shake-flask method with HPLC quantification after 24-hour equilibration at 25°C.
  • Crystallinity Analysis : X-ray diffraction (XRD) to detect polymorphs, which influence solubility.
  • Thermodynamic Modeling : Hansen solubility parameters predict miscibility in solvent blends (e.g., DMSO/water). Replicate studies using ultra-pure solvents (HPLC grade) to minimize batch variability .

Q. How can impurity profiles of this compound be controlled during scale-up synthesis?

  • Methodological Answer : Common impurities include unreacted sulfonyl chloride and oxidation byproducts. Mitigation strategies:

  • Process Optimization : Use flow chemistry for precise temperature control and reduced residence time.
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progression in real time.
  • Purification : Recrystallization from ethanol/water (8:2 v/v) removes polar impurities; validate purity via LC-MS and 19^{19}F NMR if fluorinated analogs are present .

Q. What methodologies identify degradation products of this compound under accelerated stability conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 48 hours.
  • Oxidative Stress : 3% H2_2O2_2 at 40°C for 72 hours.
  • Photolysis : Expose to UV light (λ = 254 nm) for 24 hours.
    Degradants are characterized using UPLC-QTOF-MS, with fragmentation patterns matched to proposed structures (e.g., sulfonic acid derivatives) .

Data Analysis & Interpretation

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may stem from bioavailability differences. Steps:

  • Pharmacokinetics : Measure plasma concentration-time profiles via LC-MS/MS after oral administration in rodents.
  • Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites.
  • Dose-Response Correlation : Use nonlinear regression models (e.g., Hill equation) to relate in vitro IC50_{50} to in vivo efficacy .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer : Apply Probit analysis for LD50_{50} determination or benchmark dose (BMD) modeling. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For longitudinal data, mixed-effects models account for inter-individual variability. Always report confidence intervals (95%) and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.